molecular formula C12H12O B11913962 1-(5,6-Dihydronaphthalen-1-yl)ethanone

1-(5,6-Dihydronaphthalen-1-yl)ethanone

Cat. No.: B11913962
M. Wt: 172.22 g/mol
InChI Key: UXVYXDBJXVOYQQ-UHFFFAOYSA-N
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Description

1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a ketone group attached to the ethan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reduction of 1-naphthylacetic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one may involve catalytic hydrogenation of naphthalene derivatives. This process utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or activator of enzymes, influencing metabolic pathways and cellular processes. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or allosteric sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

    1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine: This compound is structurally similar but contains an amine group instead of a ketone group.

    1-Naphthylacetic acid: A precursor in the synthesis of 1-(5,6-Dihydronaphthalen-1-yl)ethan-1-one, differing by the presence of a carboxylic acid group.

    1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one: A fully hydrogenated derivative with different chemical properties.

Uniqueness: Its partial hydrogenation and ketone functionality make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

1-(5,6-dihydronaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVYXDBJXVOYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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